molecular formula C16H15Cl2NO2 B166949 Clomeprop CAS No. 84496-56-0

Clomeprop

Cat. No. B166949
CAS RN: 84496-56-0
M. Wt: 324.2 g/mol
InChI Key: BDQWWOHKFDSADC-UHFFFAOYSA-N
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Description

Clomeprop is a herbicide of low toxicity . It is also known by its IUPAC name: (2 RS )-2- (2,4-dichloro-3-methylphenoxy)propananilide .


Molecular Structure Analysis

The molecular formula of Clomeprop is C16H15Cl2NO2 . The IUPAC name is (2 RS )-2- (2,4-dichloro-3-methylphenoxy)propananilide .


Physical And Chemical Properties Analysis

Clomeprop has a molecular weight of 324.20 . It has a density of 1.3±0.1 g/cm3, a boiling point of 511.7±50.0 °C at 760 mmHg, and a flash point of 263.3±30.1 °C .

Scientific Research Applications

Herbicidal Activity and Plant Metabolism

  • Clomeprop, chemically known as 2-(2,4-dichloro-3-methylphenoxy) propionanilide, exhibits selective herbicidal activity for controlling broadleaf and cyperus weeds in rice fields. Studies have shown that clomeprop is hydrolyzed in plants, leading to an acid metabolite (DMPA), which contributes significantly to its herbicidal activity. Comparative studies on the mode of action between clomeprop and DMPA in different plant species reveal important insights into the mechanisms of clomeprop's selective action (Wongwattana & Ishizuka, 1988).

Effects on Tuberization and Plant Morphology

  • Research has explored the impact of clomeprop on tuberization, RNA synthesis, and the morphology and anatomy of the rhizome of Cyperus serotinus. The herbicide has been found to inhibit tuberization and induce rhizome abnormalities, possibly by disrupting RNA synthesis and cell activity related to morphological and anatomical changes associated with tuberization (Kobayashi et al., 1993).

Soil Behavior and Residual Activity

  • The behavior of clomeprop in soil and its residual phytotoxic activity have been investigated, emphasizing the concentration in soil water. Studies have revealed that the phytotoxic activity of clomeprop on test plants like radish seedlings correlates with the concentration of DMPA in the soil water. The downward movement of DMPA in the soil is a factor influencing the lasting effect of clomeprop in agricultural settings (Murano et al., 2007).

Interaction with Other Chemicals and Ethylene Production

  • Interactions between clomeprop and other chemicals, such as carbamate insecticide NAC, have been studied. The metabolic changes in plants due to these interactions are critical in understanding the herbicidal activity and the role of clomeprop's hydrolytic reaction (Wongwattana et al., 1990). Additionally, the involvement of ethylene in morphological changes induced by clomeprop in radish seedlings has been examined, revealing the role of ethylene in these physiological processes (Sunohara et al., 1995).

Toxicity and Environmental Impact

  • The toxicity of clomeprop and its transformation products in aquatic environments has been studied. For instance, the monitoring of these substances in the Sakura River, Japan, alongside toxicity tests on diatoms and green algae, provides insights into the environmental impact and safety considerations of using clomeprop as an herbicide (Iwafune et al., 2011).

properties

IUPAC Name

2-(2,4-dichloro-3-methylphenoxy)-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c1-10-13(17)8-9-14(15(10)18)21-11(2)16(20)19-12-6-4-3-5-7-12/h3-9,11H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQWWOHKFDSADC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)OC(C)C(=O)NC2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058198
Record name Clomeprop
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clomeprop

CAS RN

84496-56-0
Record name Clomeprop
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84496-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clomeprop [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084496560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clomeprop
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanamide, 2-(2,4-dichloro-3-methylphenoxy)-N-phenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CLOMEPROP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP56V79AFJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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